

6alpha-Hydroxyfinasteride CAS number and molecular weight

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Compound of Interest

Compound Name: 6alpha-Hydroxyfinasteride

CAS No.: 154387-62-9

Cat. No.: B564443

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Technical Whitepaper: 6 -Hydroxyfinasteride Physicochemical Profile, Metabolic Pathway, and Analytical Characterization[1] Executive Summary

6

-Hydroxyfinasteride (CAS: 154387-62-9) is a Phase I oxidative metabolite of Finasteride formed primarily via the Cytochrome P450 3A4 (CYP3A4) enzymatic pathway. While Finasteride is a potent inhibitor of Type II 5

-reductase used in the treatment of Benign Prostatic Hyperplasia (BPH) and androgenetic alopecia, its metabolic profile is critical for understanding clearance and potential drug-drug interactions (DDIs).

This guide serves as a reference for researchers in DMPK (Drug Metabolism and Pharmacokinetics) and CMC (Chemistry, Manufacturing, and Controls), providing validated data on the compound's identity, synthesis/isolation strategies, and analytical fingerprints.

Physicochemical Identity

The following table consolidates the core chemical identifiers for 6

-Hydroxyfinasteride.

Parameter	Technical Specification
Chemical Name	(5 α) α β -N-(1,1-Dimethylethyl)-6-hydroxy-3-oxo-4-azaandrost-1-ene-17-carboxamide
CAS Number	154387-62-9
Molecular Formula	
Molecular Weight	388.54 g/mol
Monoisotopic Mass	388.2726 Da
Stereochemistry	6 -Hydroxy (Hydroxyl group in α orientation at C6)
Appearance	White to off-white solid
Solubility	Soluble in DMSO, Methanol, Chloroform; Low solubility in water
Role	Phase I Metabolite, Pharmaceutical Impurity

Metabolic Significance & Biosynthesis

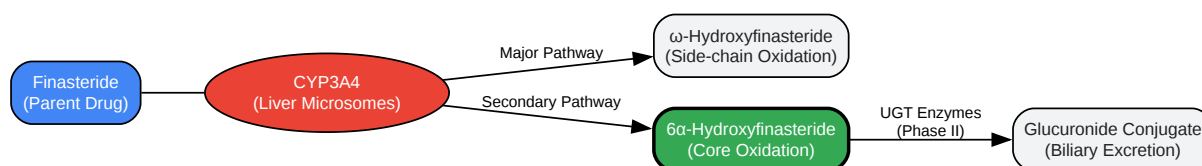
Finasteride undergoes extensive hepatic metabolism. While the oxidative attack on the tert-butyl side chain (forming

-hydroxyfinasteride) is the dominant pathway, hydroxylation at the steroid core (C6 position) represents a significant secondary metabolic route mediated by CYP3A4.

3.1 Mechanism of Formation

The introduction of the hydroxyl group at the C6 position is a stereoselective oxidation. This transformation renders the molecule more hydrophilic, facilitating subsequent Phase II conjugation (glucuronidation) and biliary excretion.

Figure 1: Metabolic Pathway of Finasteride The following diagram illustrates the CYP3A4-mediated conversion of Finasteride to its primary oxidative metabolites.



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Caption: CYP3A4-mediated divergence of Finasteride metabolism into side-chain and steroid-core oxidation products.

3.2 Pharmacological Activity

Unlike the parent compound, 6

-Hydroxyfinasteride exhibits significantly reduced affinity for the 5

-reductase Type II enzyme. Literature suggests that oxidative metabolites of Finasteride possess less than 20% of the inhibitory activity of the parent drug, making them pharmacologically less relevant for therapeutic efficacy but critical for safety monitoring.

Analytical Characterization

Accurate identification of 6

-Hydroxyfinasteride requires distinguishing it from other isomers (e.g., 6

-hydroxy or

-hydroxy variants).

4.1 Mass Spectrometry (LC-MS/MS)

- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Precursor Ion:
.
- Key Fragmentation Pattern:
 - Loss of Water:
371 (
).
 - Cleavage of t-Butyl Amide: Characteristic fragments resulting from the loss of the side chain (
).
 - Differentiation: The fragmentation pattern of the steroid core differs from
-hydroxyfinasteride, where the hydroxylation is on the leaving t-butyl group.

4.2 Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for confirming the alpha stereochemistry at C6.

- NMR (Typical features in
):
 - H6 Proton: A resonance signal typically appearing between
4.0 – 4.5 ppm. The multiplicity (coupling constant) helps distinguish 6
(equatorial OH, axial H) from 6
isomers.
 - H1 Olefinic Proton: Characteristic doublet at

- ~6.8 ppm (consistent with the -3-one system).
- o t-Butyl Group: Strong singlet at ~1.4 ppm.
- o C18 Methyl: Singlet at ~0.7 ppm.

Experimental Protocol: Metabolite Identification Workflow

Objective: To isolate and identify 6

-Hydroxyfinasteride from a biological matrix (e.g., human liver microsomes or plasma).

Prerequisites:

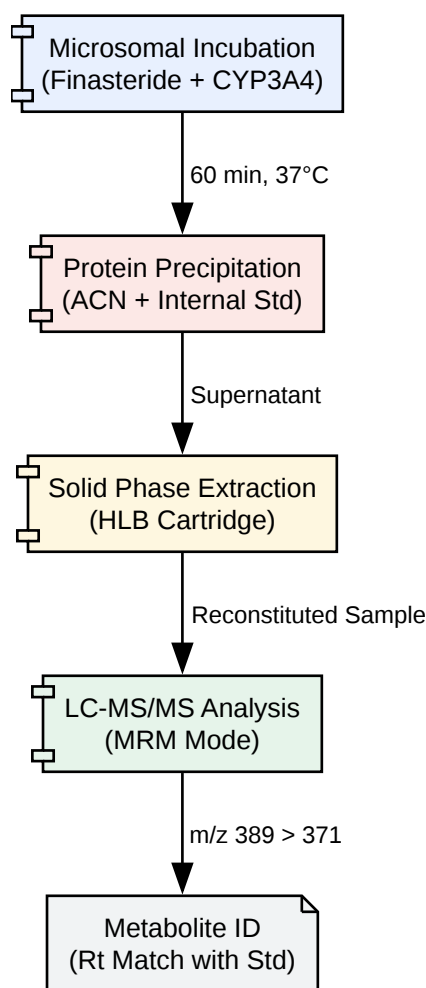
- Human Liver Microsomes (HLM).
- NADPH Regenerating System.
- Reference Standard: 6 -Hydroxyfinasteride (CAS 154387-62-9).

Workflow Steps

- Incubation:
 - o Prepare a reaction mixture containing Finasteride (10 M), HLM (1 mg protein/mL), and phosphate buffer (pH 7.4).
 - o Pre-incubate at 37°C for 5 minutes.
 - o Initiate reaction by adding NADPH regenerating system.

- Incubate for 60 minutes at 37°C with gentle shaking.
- Quenching & Extraction:
 - Terminate reaction with ice-cold Acetonitrile (ACN) containing an internal standard (ratio 3:1 ACN:Sample).
 - Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes to precipitate proteins.
 - Collect the supernatant.
- Enrichment (Solid Phase Extraction - SPE):
 - Condition HLB cartridges with Methanol followed by Water.
 - Load supernatant, wash with 5% Methanol/Water to remove polar interferences.
 - Elute metabolites with 100% Methanol.
 - Evaporate to dryness under Nitrogen and reconstitute in Mobile Phase.
- LC-MS/MS Analysis:
 - Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 m).
 - Gradient: Water (0.1% Formic Acid) vs. Acetonitrile (0.1% Formic Acid).
 - Detection: Monitor Transition
(Water loss) and
(Amide cleavage).

Figure 2: Analytical Workflow



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Caption: Step-by-step workflow for the isolation and identification of Finasteride metabolites.

References

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- Stearns, V. et al. (2015). Finasteride Concentrations and Prostate Cancer Risk.

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Sources

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